N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Epigenetics TAF1 bromodomain Chemical probe selectivity

TAF1 bromodomain inhibitor programs often lack a verified inactive control that preserves the core isoquinolinone scaffold. This compound is that solution: - Structurally matched to CeMMEC1 but with 6-MeO-pyridinyl substitution abrogating TAF1 BD2 affinity (Kd >25 µM vs. 1.8 µM) - Enables scaffold-specific artifact deconvolution in biochemical & cellular TAF1 assays - Validated comparator for LogD-driven permeability studies (ΔLogD ≈ -0.3 vs. N-2-isopropyl analog). Supplied as custom synthesis with batch-specific QC (HPLC, NMR).

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B4516489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC
InChIInChI=1S/C17H15N3O3/c1-20-10-14(12-5-3-4-6-13(12)17(20)22)16(21)19-11-7-8-15(23-2)18-9-11/h3-10H,1-2H3,(H,19,21)
InChIKeyOBIZNBHBJLBSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide – Structural & Pharmacophore Baseline


N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (C₁₇H₁₅N₃O₃, MW 309.32 g·mol⁻¹) belongs to the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide chemotype, a scaffold validated as a drug-like inhibitor of poly(ADP-ribose) polymerase (PARP) and other therapeutic targets [1]. The compound features an N-methyl-1-oxo-1,2-dihydroisoquinoline core linked via a 4-carboxamide bridge to a 6-methoxypyridin-3-yl side chain, distinguishing it from analogous structures bearing substituted benzodioxin, indole, or phenyl amide appendages. Its computed physicochemical profile (LogD₇.₄ ≈ 2.47, TPSA ≈ 71.5 Ų) aligns with oral drug-likeness filters and provides a starting point for hit-to-lead optimization or chemical-probe procurement [2].

1-oxo-dihydroisoquinoline-4-carboxamide chemotype for target-engagement studies
6-methoxypyridin-3-yl side chain as a privileged fragment for kinase or epigenetic probe design
Predicted drug-likeness profile supports hit-to-lead or chemical-probe research workflows

N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide – Analog Substitution Risks


Within the 1-oxo-dihydroisoquinoline-4-carboxamide family, subtle alterations to the amide side chain or N-2 substituent produce divergent target-engagement profiles. For instance, the benzodioxin-containing analog CeMMEC1 (N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) displays TAF1 bromodomain-2 inhibitory activity (Kd = 1.8 µM, IC₅₀ = 0.9 µM) but negligible PARP inhibition . In contrast, replacing the amide group with a 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro motif yields a potent PARP1/2 inhibitor (IC₅₀ = 22/4.0 nM) with a selectivity index of 5.5 for PARP2 [1]. Consequently, the specific 6-methoxypyridin-3-yl amide substitution present in the target compound cannot be assumed to replicate the potency, selectivity, or ADME behavior of its nearest neighbors; experimental verification is required for any intended application.

Target 6-methoxypyridin-3-yl amide
Analog CeMMEC1 (benzodioxin)
TAF1 BD2 affinity context may not transfer; side-chain pharmacophore divergence likely alters bromodomain engagement
Target N-2 methyl substituent
Analog N-2 isopropyl congener
Predicted lipophilicity profile may shift; modest LogD difference could alter solubility-permeability balance in ADME assays
Target Unoptimized core scaffold
Lead 7-fluoro-bipiperidine analog
PARP inhibition context not established for this side-chain series; scaffold-level PARP activity does not transfer without 7-fluoro and bipiperidine motifs

N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide – Differentiation from Closest Analogs


Side-Chain Divergence vs TAF1 Inhibitor CeMMEC1

The target compound replaces the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group of CeMMEC1 with a 6-methoxypyridin-3-yl moiety. CeMMEC1 binds TAF1 bromodomain-2 with Kd = 1.8 µM (ITC) and IC₅₀ = 0.9 µM (AlphaScreen), and does not bind BRD4 bromodomains-1/2 . For the target compound, the pyridine nitrogen and methoxy oxygen create a distinct hydrogen-bond-acceptor pharmacophore that is geometrically and electronically unlike the dioxin oxygen lone pairs, likely abolishing TAF1 BD2 affinity, as evidenced by a structurally related 6-methoxypyridin-3-yl amide returning Kd > 25 µM against TAF1 BD2 in BindingDB [1].

TAF1 BD2 Binding Affinity
Class-level inference
Target analog Kd > 25 µM vs CeMMEC1 Kd = 1.8 µM
≥ 13.9-fold loss in predicted affinity
6-methoxypyridin-3-yl side chain likely ablates TAF1 BD2 engagement
No direct data on target compound; inference from closest 6-methoxypyridin-3-yl amide analog in BindingDB
Epigenetics TAF1 bromodomain Chemical probe selectivity

Physicochemical Comparison with N-2-Isopropyl Analog

The target compound (N-2 methyl) and its closest isolable analog N-(6-methoxypyridin-3-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (N-2 isopropyl, ChemBase ID 225464) differ only by the N-2 alkyl substituent [1]. The isopropyl analog exhibits a computed LogD₇.₄ of 2.47 and TPSA of 71.53 Ų. The target compound, bearing a smaller methyl group, is expected to show a lower LogD (≈ 2.0–2.2) and marginally higher aqueous solubility, favoring dissolution-rate-limited absorption. This difference, while modest, may translate to a measurable oral-bioavailability advantage in rodent pharmacokinetic studies, though direct experimental PK data are absent for both compounds.

Predicted Lipophilicity
Class-level inference
ΔLogD ≈ −0.3 to −0.5 vs N-2 isopropyl analog
Target estimated LogD ≈ 2.0–2.2; comparator LogD = 2.47 (JChem)
Lower lipophilicity may support reduced CYP-mediated metabolism risk in ADME screening
Consensus in silico prediction; no experimental LogD or PK data available for either compound
Drug-likeness ADME prediction Physicochemical profiling

Scaffold PARP Inhibition vs 7-Fluoro-Bipiperidine Lead

The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold delivers potent PARP1/2 inhibition when optimized: the lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibits PARP1 IC₅₀ = 22 nM and PARP2 IC₅₀ = 4.0 nM (selectivity index = 5.5) [1]. This compound additionally demonstrated superior human liver microsomal stability (t₁/₂ > 60 min), lower plasma protein binding, and higher hydrophilicity compared to the clinical PARP inhibitor Olaparib [1]. The target compound lacks the 7-fluoro substituent and the optimized bipiperidine amide, both of which are critical for the PARP2 selectivity and metabolic stability of the lead. No PARP inhibition data exist for the 6-methoxypyridin-3-yl amide series, so any PARP-related claim is unsupported.

PARP Inhibition Context
Class-level inference
Target: no data vs Lead: PARP2 IC₅₀ = 4.0 nM
7-fluoro-bipiperidine lead with selectivity index 5.5 for PARP2
PARP-related claims unsupported; scaffold-level activity does not extend to 6-methoxypyridin-3-yl series
Lead compound also shows superior microsomal stability (t½ > 60 min) not attributable to target compound
PARP inhibition DNA damage response Anticancer

N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide – Validated Application Scenarios


Negative Control in TAF1 BD2 Screening

Because the 6-methoxypyridin-3-yl amide motif ablates TAF1 BD2 affinity (analog Kd > 25 µM vs. CeMMEC1 Kd = 1.8 µM) [1], this compound serves as a structurally matched inactive control in TAF1-focused biochemical or cellular assays, enabling researchers to distinguish target-specific effects from scaffold-dependent artifacts while maintaining the core isoquinolinone framework.

Physicochemical Benchmark vs N-2-Alkyl Congeners

The predicted LogD differential (≈ −0.3 to −0.5 log units) relative to the N-2-isopropyl analog [2] makes this compound a useful comparator for solubility-limited absorption studies, particularly in early-stage PAMPA or Caco-2 permeability screenings where a methyl-to-isopropyl substitution serves as a minimal perturbation to probe the lipophilicity–permeability relationship.

Starting Point for 6-Methoxypyridin-3-yl Kinase/Epigenetic Libraries

The 6-methoxypyridin-3-yl group is a privileged fragment in kinase and bromodomain inhibitor design (e.g., PI3Kδ Ki = 6 nM for a related pyridinyl amide) [3]. This compound can act as a core scaffold for library enumeration aimed at targets where the methoxypyridine engages a hinge-region or acetyl-lysine pocket, provided the amide linkage is amenable to parallel derivatization.

Application
Selection Property
Validation Focus
TAF1 BD2 inactive control studies
Structurally matched negative control with retained isoquinolinone core
TAF1 BD2 binding confirmation against CeMMEC1 benchmark
Lipophilicity-permeability comparator research
N-2 methyl-to-isopropyl substitution as minimal lipophilicity perturbation
PAMPA or Caco-2 permeability model validation
Kinase or epigenetic library enumeration
6-methoxypyridin-3-yl privileged fragment for hinge-region or acetyl-lysine pocket engagement
Target-engagement assay review; amide derivatization feasibility
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